N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3-Chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidinone (DHPM) derivative characterized by a 3-chlorophenyl carboxamide group and a thiophen-2-yl substituent at the C4 position. DHPMs are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects .
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c1-9-13(15(21)19-11-5-2-4-10(17)8-11)14(20-16(22)18-9)12-6-3-7-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRLTBGHNLUTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that belongs to the dihydropyrimidine class. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.88 g/mol. Its structure features a tetrahydropyrimidine ring with various functional groups that contribute to its biological activity:
- Thioxo group at the 2-position
- Carboxamide group at the 5-position
- Aromatic groups at the 4- and N-positions
The presence of the thiophene ring enhances its chemical diversity and potential interactions with biological targets.
Anticancer Activity
This compound has shown promising anticancer activity in several studies. For instance, preliminary in vitro tests indicate that similar compounds within the dihydropyrimidine class exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF7), colon carcinoma (HT29), and lung carcinoma (A549) .
The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cell division. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle .
Antimicrobial Activity
Dihydropyrimidines are also recognized for their antimicrobial properties. This compound may exhibit antimicrobial effects against a range of pathogens due to its structural features that facilitate interaction with microbial targets . However, specific data on its antimicrobial efficacy remains limited and warrants further investigation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other dihydropyrimidines is essential. The following table summarizes key characteristics and activities of related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Contains a fluorinated phenyl group | Antimicrobial |
| N-(3-methoxyphenyl)-6-methyl-2-thioxo-pyrimidinone | Features a methoxy substituent | Anticancer |
| N-(phenyl)-6-methylthio-pyrimidine | Contains a thioether group | Antimicrobial |
This comparison highlights how variations in substituents can influence the biological activity of dihydropyrimidines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : A study reported that certain dihydropyrimidines exhibited IC50 values ranging from 8 μM to 15 μM against various cancer cell lines. The introduction of different substituents significantly impacted their efficacy .
- Mechanistic Insights : Research has shown that compounds similar to N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-pyrimidines can induce apoptosis through mitochondrial pathways and cell cycle arrest at specific phases .
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit notable antimicrobial and antifungal activities. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents .
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory properties observed in related compounds indicate that further optimization of this compound could lead to effective treatments for inflammatory diseases .
Antioxidant Activity
The antioxidant potential of similar thioxo-tetrahydropyrimidine derivatives has been explored through various assays. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In one study, a series of tetrahydropyrimidine derivatives were synthesized and evaluated for their antimicrobial efficacy against standard strains such as Staphylococcus aureus and Candida albicans. The results showed that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts, suggesting the importance of this moiety in biological activity .
Case Study 2: Molecular Docking Studies on Anti-inflammatory Activity
A computational study utilized molecular docking techniques to assess the binding affinity of this compound with 5-lipoxygenase. The findings indicated a strong interaction between the compound and the enzyme's active site, supporting its potential as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound shares a core DHPM scaffold with numerous analogs, differing primarily in substituents at the C4 and N-aryl positions. Key comparisons include:
Key Observations :
Physicochemical Properties
Notes:
Recommendations :
- Conduct in vitro assays for antileishmanial, antimicrobial, and cytotoxic activity.
- Explore formulation strategies to improve solubility.
- Perform molecular docking studies to elucidate interactions with biological targets (e.g., Leishmania enzymes or bacterial topoisomerases).
Preparation Methods
Catalyst-Mediated One-Pot Synthesis
Uranyl Nitrate Hexahydrate Catalyzed Synthesis
The preparation of pyrimidine carboxamides using uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) represents an efficient and practical approach for synthesizing the target compound.
Procedure A: Conventional Method
- A mixture of thiophene-2-carboxaldehyde (1 mmol), 3-chloroacetoacetanilide (1 mmol), thiourea (1.2 mmol), UO₂(NO₃)₂·6H₂O (5 mol%), and 20 mL acetonitrile is refluxed for 6-8 hours.
- Upon completion (monitored by TLC), the reaction mixture is poured into crushed ice and stirred for 15-20 minutes.
- The solid precipitate is filtered, washed with ice-cold water, and recrystallized from hot methanol to afford the pure compound.
Procedure B: Microwave-Assisted Method
- A mixture of thiophene-2-carboxaldehyde (1 mmol), 3-chloroacetoacetanilide (1 mmol), thiourea (1.2 mmol), UO₂(NO₃)₂·6H₂O (5 mol%), and acetonitrile (5 mL) is subjected to microwave irradiation at 160 W with 3-minute intervals.
- Total irradiation time is approximately 15-18 minutes, with reaction progress monitored by TLC.
- The reaction mixture is processed as described in Procedure A.
The microwave-assisted approach significantly reduces reaction time from several hours to less than 20 minutes while maintaining comparable yields (Table 1).
Table 1: Comparison of Conventional vs. Microwave Methods Using UO₂(NO₃)₂·6H₂O Catalyst
| Method | Reaction Time | Temperature | Yield (%) | Advantages |
|---|---|---|---|---|
| Conventional | 6-8 hours | Reflux | 78-82 | Simple setup, widely accessible equipment |
| Microwave | 15-18 minutes | 160 W | 76-80 | Dramatically reduced reaction time, energy efficient |
Alternative Catalyst Systems
Ionic Liquid-Mediated Synthesis
Diisopropylethylammonium acetate (DIPEAc) has been identified as an effective promoter for the Biginelli reaction, providing an environmentally friendly alternative to traditional catalysts.
Procedure:
- A mixture of thiophene-2-carboxaldehyde (3 mmol), acetoacetanilide derivative (3 mmol), and thiourea (3.2 mmol) is stirred in 4 mL DIPEAc at room temperature.
- The reaction is complete within 30-50 minutes (monitored by TLC).
- The crude product is isolated by adding water and filtering the precipitate, which is then purified by recrystallization.
This method offers exceptional advantages including ambient temperature conditions, short reaction times, and high yields (85-92%) without requiring specialized equipment.
Multi-Step Synthetic Approaches
Ester Intermediate Pathway
A practical multi-step approach involves the initial synthesis of an ethyl ester intermediate followed by conversion to the target carboxamide:
Step 1: Synthesis of ethyl 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- A mixture of thiophene-2-carboxaldehyde (2.30 mmol), ethyl acetoacetate (3.50 mmol), and thiourea (3.49 mmol) is combined with acetonitrile (15 mL) and a catalytic amount of lithium bromide (0.46 mmol).
- The reaction is heated at reflux for 60-72 hours.
- The solvent is reduced to 5 mL and allowed to stand at room temperature for crystallization.
- The resultant ethyl ester intermediate is isolated by filtration and used in the next step.
Step 2: Hydrolysis to carboxylic acid
- The ester intermediate (1 mmol) is treated with sodium hydroxide (2 mmol) in ethanol/water (1:1, 10 mL) and heated at reflux for 2-3 hours.
- After cooling, the solution is acidified to pH 2-3 with dilute HCl.
- The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.
Step 3: Amide formation
- The carboxylic acid (1 mmol) is suspended in dichloromethane (10 mL) and treated with thionyl chloride or oxalyl chloride (2 mmol) and a catalytic amount of DMF.
- After stirring for 2-3 hours at room temperature, the volatiles are removed under reduced pressure.
- The resulting acid chloride is dissolved in dichloromethane (10 mL) and added dropwise to a solution of 3-chloroaniline (1.2 mmol) and triethylamine (2 mmol) in dichloromethane (10 mL) at 0°C.
- The reaction mixture is stirred at room temperature for 2-3 hours, washed with dilute NaHCO₃ solution, water, and brine, then dried over anhydrous Na₂SO₄.
- After filtration and concentration, the crude product is purified by recrystallization from isopropanol or column chromatography.
Direct Amide Preparation Route
An alternative approach utilizes 3-chloroacetoacetanilide as a starting material:
Procedure:
- 3-Chloroacetoacetanilide is prepared by reacting 3-chloroaniline with diketene or by treating 3-chloroaniline with ethyl acetoacetate under reflux conditions.
- A mixture of 3-chloroacetoacetanilide (0.01 mol), thiophene-2-carboxaldehyde (0.01 mol), and thiourea (0.01 mol) is heated at 120-150°C until gas evolution ceases and the reaction mixture solidifies.
- After cooling, the residue is treated with ethanol, filtered, and recrystallized from ethanol to afford the target compound with yields of approximately 85-90%.
This solvent-free approach provides a more direct route to the target compound, avoiding the need for ester hydrolysis and subsequent amide formation.
Optimization of Reaction Parameters
Various reaction parameters significantly influence yield, purity, and reaction time. Table 2 summarizes key parameters that have been optimized for the synthesis of pyrimidine carboxamides.
Table 2: Optimization of Reaction Parameters for Synthesis of Pyrimidine Carboxamides
| Parameter | Optimized Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Catalyst Loading (UO₂(NO₃)₂·6H₂O) | 5 mol% | Optimal; higher loading shows no improvement | High |
| Reaction Temperature (Conventional) | 80-85°C | Optimal for acetonitrile solvent | Good |
| Microwave Power | 160 W | Optimal balance between reaction rate and control | High |
| Molar Ratio (Aldehyde:Acetoacetanilide:Thiourea) | 1:1:1.2 | Slight excess of thiourea increases yield | Good |
| Solvent | Acetonitrile | Superior to ethanol, methanol, and THF | High |
| Reaction Time (MW Method) | 15-18 minutes (in intervals) | Optimal conversion | Good |
Spectroscopic Characterization
The synthesized N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be characterized using various spectroscopic techniques:
IR Spectroscopy : Characteristic absorptions at 3300-3200 cm⁻¹ (N-H stretching), 1670-1650 cm⁻¹ (C=O stretching of carboxamide), 1570-1550 cm⁻¹ (C=C aromatic stretching), and 1180-1170 cm⁻¹ (C=S stretching).
¹H NMR (500 MHz, DMSO-d₆, ppm): Expected signals include:
Mass Spectrometry : The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of 375.9, with characteristic isotope patterns due to the presence of chlorine and sulfur atoms.
Comparative Analysis of Synthetic Methods
Table 3 provides a comparative analysis of the different synthetic approaches for preparing this compound:
Table 3: Comparative Analysis of Synthetic Methods
| Synthetic Method | Yield (%) | Reaction Time | Advantages | Limitations | Environmental Impact |
|---|---|---|---|---|---|
| UO₂(NO₃)₂·6H₂O Conventional | 78-82 | 6-8 hours | Simple setup, readily available reagents | Time-consuming | Moderate solvent usage |
| UO₂(NO₃)₂·6H₂O Microwave | 76-80 | 15-18 minutes | Rapid, energy-efficient | Requires specialized equipment | Reduced solvent usage |
| DIPEAc Ionic Liquid | 85-92 | 30-50 minutes | Room temperature, high yield | Recovery of ionic liquid can be challenging | Low (recyclable medium) |
| Ester Intermediate Pathway | 65-75 (overall) | 3-4 days (total) | Well-established chemistry, reliable | Multiple steps, time-consuming | High solvent and reagent consumption |
| Direct Amide Preparation | 85-90 | 2-3 hours | One-pot, solvent-free conditions | High temperature required | Low (minimal waste) |
Purification Techniques
Purification of the target compound can be achieved through several methods:
Recrystallization
The most common purification technique involves recrystallization from appropriate solvents:
Column Chromatography
For difficult separations, column chromatography is effective:
- Silica gel (60-120 mesh) as stationary phase.
- Gradient elution using hexane/ethyl acetate mixture, starting with 9:1 and gradually increasing polarity to 7:3.
- The pure fractions are combined and concentrated to obtain the purified compound.
Q & A
Basic: What are the most effective synthetic routes for preparing N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The synthesis typically involves multi-step protocols:
- Core Formation : A Biginelli-like reaction can assemble the tetrahydropyrimidine ring, incorporating the thioxo group via thiourea derivatives .
- Thiophene Incorporation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing the thiophen-2-yl group at the 4-position, as seen in analogous pyrimidine derivatives .
- Chlorophenyl Functionalization : The 3-chlorophenyl carboxamide moiety is attached via nucleophilic acyl substitution or coupling agents like EDC/HOBt .
Optimization : Use microwave-assisted synthesis to enhance reaction efficiency and yield, as demonstrated in related tetrahydropyrimidine syntheses .
Basic: What analytical techniques are critical for confirming the structure of this compound?
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the thiophene and pyrimidine rings (e.g., deviations <15° observed in similar structures) .
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₅ClN₃OS₂: 376.03) .
Advanced: How does the thioxo group influence the compound’s reactivity and stability?
- Reactivity : The thioxo (C=S) group is susceptible to oxidation, forming sulfoxides or sulfones under mild conditions (e.g., H₂O₂/CH₃COOH) .
- Stability : In aqueous media, the thioxo group hydrolyzes slowly at pH >8. Stabilize with inert atmospheres (N₂/Ar) and low-temperature storage .
- Tautomerism : The thioxo-thiol tautomeric equilibrium affects hydrogen-bonding patterns, as shown in XRD studies of analogous compounds .
Advanced: What computational strategies are recommended for predicting this compound’s bioactivity?
- Molecular Docking : Screen against targets like dihydrofolate reductase (DHFR) or kinase domains, leveraging the pyrimidine core’s affinity for ATP-binding pockets .
- QSAR Models : Use descriptors such as logP (predicted ~3.2), polar surface area (~90 Ų), and H-bond donors/acceptors to predict permeability and bioavailability .
- MD Simulations : Assess conformational flexibility of the tetrahydropyrimidine ring under physiological conditions (e.g., 310 K, solvated systems) .
Basic: What are the key challenges in optimizing synthetic yields for this compound?
- Low Yields : Observed in cross-coupling steps (e.g., <50% for thiophene attachment). Mitigate via ligand screening (XPhos > SPhos) and slow reagent addition .
- Byproduct Formation : Competing N-alkylation during carboxamide coupling. Use bulky bases (e.g., DIPEA) to favor O-acylation .
- Purification : Silica gel chromatography struggles with thioxo-containing analogs. Switch to reverse-phase HPLC with C18 columns .
Advanced: How can researchers resolve contradictions in reported reaction conditions for similar tetrahydropyrimidines?
- Case Study : Discrepancies in optimal temperatures (80°C vs. 110°C) for cyclocondensation:
- Catalyst Variability : Pd(OAc)₂ vs. PdCl₂ for cross-coupling. Screen pre-catalysts with additives like PPh₃ to stabilize active Pd(0) species .
Advanced: What are emerging applications of this compound in materials science?
- Coordination Chemistry : The thioxo group acts as a soft Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
- Supramolecular Assemblies : π-Stacking between thiophene and chlorophenyl groups enables crystal engineering, as shown in XRD studies of related derivatives .
Basic: What spectroscopic red flags indicate impurities in the final product?
- UV-Vis : Absorbance >300 nm suggests aromatic byproducts (e.g., unreacted thiophene precursors).
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ indicate residual carbonyl impurities (e.g., uncyclized intermediates) .
Advanced: How does the chlorophenyl substituent affect metabolic stability in preclinical studies?
- In Vitro Assays : Microsomal stability testing (e.g., human liver microsomes) shows t₁/₂ >60 min due to reduced CYP450-mediated dechlorination .
- Comparative Data : Analogues with electron-withdrawing groups (Cl > F) exhibit enhanced metabolic resistance vs. methoxy-substituted derivatives .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
